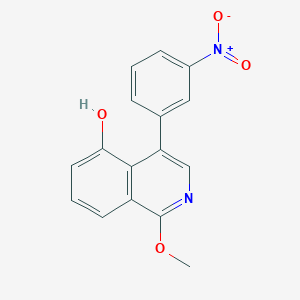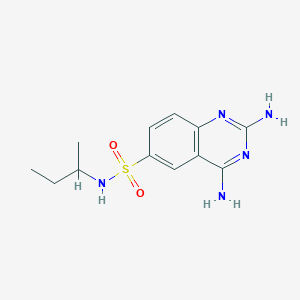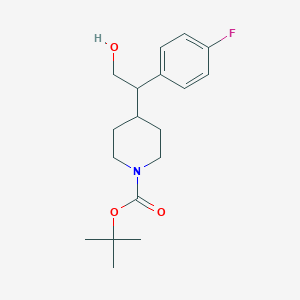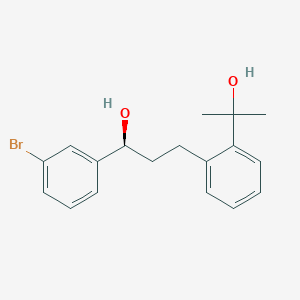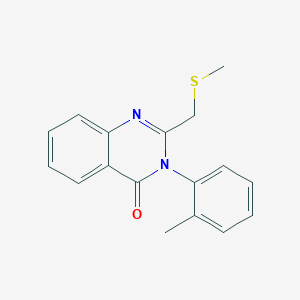![molecular formula C11H16N6O B11832804 Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a hydroxypropyl group and a methanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then functionalized with a hydroxypropyl group.
Reaction Conditions: The functionalization is carried out under controlled conditions, often involving the use of protecting groups to ensure selective reactions.
Methanimidamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes derived from the hydroxypropyl group.
Reduction Products: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution Products: Analog compounds with different functional groups attached to the purine base.
科学的研究の応用
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Methanimidamide, N-methylene-: Shares a similar core structure but differs in the functional groups attached.
Methanimidamide, N,N-dimethyl-N’-phenyl-: Another analog with different substituents on the purine base.
Uniqueness
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H16N6O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
N'-[9-[(2R)-2-hydroxypropyl]purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N6O/c1-8(18)4-17-7-14-9-10(15-6-16(2)3)12-5-13-11(9)17/h5-8,18H,4H2,1-3H3/t8-/m1/s1 |
InChIキー |
BYKZWRXWTFGGBJ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N=CN(C)C)O |
正規SMILES |
CC(CN1C=NC2=C(N=CN=C21)N=CN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)

![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)


![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
